(4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone
Description
This compound features a 4-methoxyphenyl group linked via a methanone moiety to a 1H-pyrrol-2-yl ring, which is sulfonylated at the 1-position by a 4-methylbenzenesulfonyl group. The sulfonyl group introduces strong electron-withdrawing effects, while the methoxy substituent enhances electron density on the phenyl ring.
Properties
CAS No. |
827024-04-4 |
|---|---|
Molecular Formula |
C19H17NO4S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]methanone |
InChI |
InChI=1S/C19H17NO4S/c1-14-5-11-17(12-6-14)25(22,23)20-13-3-4-18(20)19(21)15-7-9-16(24-2)10-8-15/h3-13H,1-2H3 |
InChI Key |
MPMYIXSHDUNNCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Tosylation: The pyrrole ring is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Coupling with Methoxyphenyl Group: The final step involves coupling the tosylated pyrrole with a 4-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand the biological activity of pyrrole derivatives.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Differences and Substituent Impacts
| Compound Name | Pyrrole Substituent | Phenyl Substituent | Key Functional Groups |
|---|---|---|---|
| Target Compound | 4-methylbenzenesulfonyl | 4-methoxy | Sulfonyl, Methoxy |
| (5-(4-Bromophenyl)-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone (3v) | 4-bromophenyl | 4-methoxy | Bromine, Methoxy |
| (1-ethyl-4-phenyl-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone (4.1y) | Ethyl, Phenyl | 4-methoxy | Alkyl, Aryl |
| (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone | None (1H-pyrrole) | 4-fluoro | Fluorine |
| 1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone | 4-bromophenyl | Morpholino | Bromine, Morpholine |
- Solubility : The polar sulfonyl group may enhance solubility in polar solvents relative to brominated (3v) or alkylated (4.1y) analogs.
- Biological Interactions: Sulfonylation could reduce membrane permeability compared to non-polar substituents, impacting bioavailability .
Physical and Spectral Properties
Table 3: Comparative Physical and Spectral Data
- IR: The target’s sulfonyl group would exhibit S=O stretches (~1350–1150 cm⁻¹) absent in non-sulfonylated analogs .
- NMR : The 4-methylbenzenesulfonyl group in the target causes distinct aromatic proton splitting compared to halogens or alkyl chains .
Biological Activity
(4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone, also known as CAS No. 827024-04-4, is an organic compound characterized by a methoxyphenyl group and a tosylated pyrrole moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, including enzyme inhibition and receptor modulation.
- Molecular Formula : C19H17NO4S
- Molecular Weight : 355.4 g/mol
- IUPAC Name : (4-methoxyphenyl)-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]methanone
- Canonical SMILES : CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)C3=CC=C(C=C3)OC
The biological activity of this compound is largely attributed to its structural components:
- Methoxyphenyl Group : Facilitates π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity to biological targets.
- Tosyl Group : Engages in hydrogen bonding or ionic interactions, which can modulate enzyme activities or receptor functions.
Enzyme Inhibition
Research indicates that compounds with similar structural features exhibit significant enzyme inhibition capabilities. For instance, derivatives of pyrrole have been noted for their potential as inhibitors in various enzymatic pathways, particularly those relevant to cancer and inflammatory diseases.
Anticancer Activity
Studies have shown that related compounds exhibit anticancer properties through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by interfering with cellular signaling pathways.
Structure-Activity Relationship (SAR)
A systematic study on derivatives of similar compounds showed that modifications to the methoxy and tosyl groups significantly impacted biological activity. For example:
| Compound | Structure | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | Similar structure without tosyl | >10 | Reduced reactivity |
| Compound B | Contains additional halogen substitution | 0.09 | Enhanced inhibitory activity |
In Vitro Studies
In vitro assays have demonstrated that compounds with similar moieties exhibit varying degrees of inhibition against specific targets such as MERS-CoV, suggesting potential antiviral applications. For instance, a study reported IC50 values for related compounds ranging from 0.09 μM to >10 μM against viral pseudoviruses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
